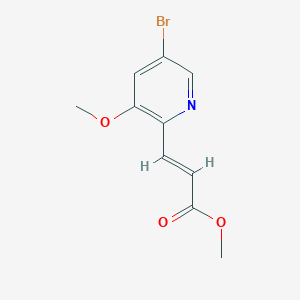![molecular formula C10H6FN5O B1451184 3-(3-fluorofenil)-3,6-dihidro-7H-[1,2,3]triazolo[4,5-d]pirimidin-7-ona CAS No. 1082528-81-1](/img/structure/B1451184.png)
3-(3-fluorofenil)-3,6-dihidro-7H-[1,2,3]triazolo[4,5-d]pirimidin-7-ona
Descripción general
Descripción
The compound “3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a derivative of the new ring system benzo [f]pyrimido [1,2-d] [1,2,3]triazolo [1,5-a] [1,4]diazepinone . It’s a complex organic compound that contains multiple ring structures, including a pyrimidine ring and a triazole ring .
Synthesis Analysis
The synthesis of this compound and its analogues involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine using cyclohexane, cyclohexene, and norbornene β-amino amides .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures, including a pyrimidine ring and a triazole ring . The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Aplicaciones Científicas De Investigación
Agentes antiproliferativos
Los compuestos con los núcleos de pirido[2,3-d]pirimidin-5-ona y pirido[2,3-d]pirimidin-7-ona, similares a nuestro compuesto de interés, han mostrado resultados prometedores como agentes antiproliferativos . Estos compuestos pueden inhibir el crecimiento de las células cancerosas, lo que los convierte en candidatos potenciales para el tratamiento del cáncer. El compuesto API-1, que pertenece a esta clase, es un ejemplo notable de un agente antiproliferativo .
Actividad antimicrobiana
Los derivados de pirido[2,3-d][1,2,4]triazolo[4,3-a]pirimidin-5-onas, que están relacionados estructuralmente con el compuesto en cuestión, se han sintetizado como posibles agentes antimicrobianos . Se han probado contra una variedad de microorganismos, mostrando una excelente actividad, excepto contra ciertas cepas como SR y PA . Esto indica el potencial de nuestro compuesto en el desarrollo de nuevos antimicrobianos.
Agentes antivirales
Los derivados de [1,2,3]triazolo[4,5-d]pirimidina se han evaluado por su actividad antiviral, particularmente contra el virus Chikungunya . Se evaluaron en células Vero E6 de mono verde africano, mostrando una reducción en el rendimiento del virus, lo que sugiere que nuestro compuesto podría explorarse por sus propiedades antivirales.
Inhibición enzimática
Se sabe que algunos derivados de pirido[2,3-d]pirimidin-7-ona actúan como inhibidores enzimáticos, como el inhibidor de la tirosina quinasa TKI-28 y los inhibidores de la quinasa dependiente de ciclina (CDK4) . Estas enzimas son fundamentales en varios procesos biológicos, incluida la división celular y la transducción de señales, lo que convierte a nuestro compuesto en un candidato potencial para terapias dirigidas.
Propiedades analgésicas y antiinflamatorias
Los compuestos dentro de esta clase también han exhibido actividades analgésicas y antiinflamatorias . Esto sugiere que nuestro compuesto podría usarse en el desarrollo de nuevos medicamentos para aliviar el dolor o medicamentos antiinflamatorios, expandiendo sus aplicaciones terapéuticas.
Efectos hipotensores
Los derivados de pirido[2,3-d]pirimidin-7-ona han mostrado efectos hipotensores, lo que podría ser beneficioso para tratar la presión arterial alta . Esto abre otra vía de investigación para nuestro compuesto, que podría conducir a nuevos tratamientos para enfermedades cardiovasculares.
Mecanismo De Acción
Target of Action
The primary target of 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also leads to the induction of apoptosis within certain cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, a form of programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also displayed potent dual activity against the examined cell lines and CDK2 .
Análisis Bioquímico
Biochemical Properties
3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme that is crucial for cell cycle regulation . By binding to the active site of CDK2, 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one prevents the phosphorylation of target proteins, thereby halting cell cycle progression. Additionally, this compound has been found to interact with other biomolecules such as epidermal growth factor receptor (EGFR), leading to the inhibition of downstream signaling pathways .
Cellular Effects
The effects of 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by increasing reactive oxygen species (ROS) levels and suppressing EGFR expression . The inhibition of CDK2 by 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one leads to cell cycle arrest, particularly at the G1 phase, thereby preventing cell proliferation . Furthermore, this compound has been shown to modulate gene expression, affecting genes involved in cell survival, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site, which prevents the enzyme from phosphorylating its substrates . This binding interaction is facilitated by the unique structure of the compound, which allows it to fit snugly into the active site of CDK2. Additionally, 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been found to inhibit EGFR by binding to its extracellular domain, thereby blocking the receptor’s ability to activate downstream signaling pathways . This dual inhibition of CDK2 and EGFR contributes to the compound’s potent anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that the compound’s inhibitory effects on CDK2 and EGFR diminish over time, likely due to degradation and reduced bioavailability . Short-term studies indicate that the compound remains effective in inhibiting cell proliferation and inducing apoptosis for up to 48 hours after administration .
Dosage Effects in Animal Models
The effects of 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a clear dose-response relationship indicating that the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, potentially contributing to the compound’s overall pharmacological effects. Additionally, the compound has been found to affect metabolic flux, altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion and active transport, involving specific transporters and binding proteins . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with its target enzymes and receptors . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and stability . Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its efficacy in modulating cellular processes .
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN5O/c11-6-2-1-3-7(4-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXAIUQFJBIGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C(C(=O)NC=N3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


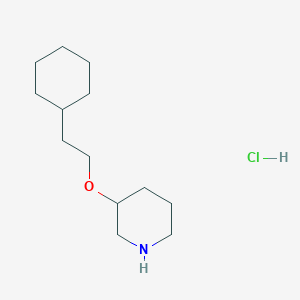

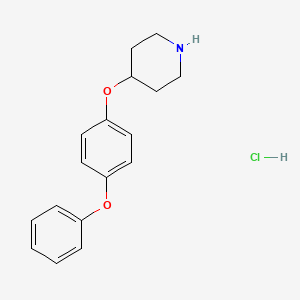
![(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride](/img/structure/B1451105.png)
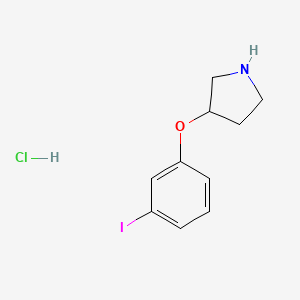
![3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1451111.png)
![3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1451112.png)
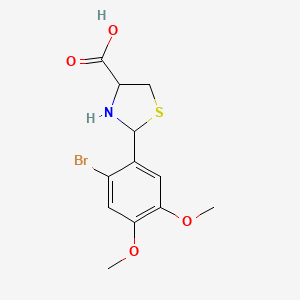
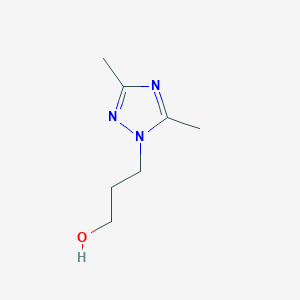
![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)

![N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1451122.png)
